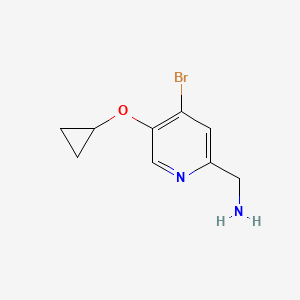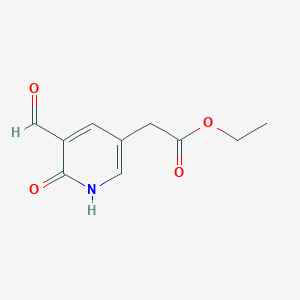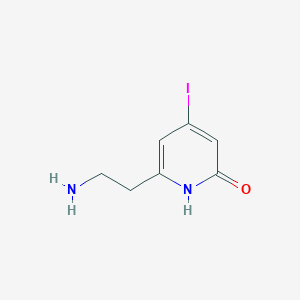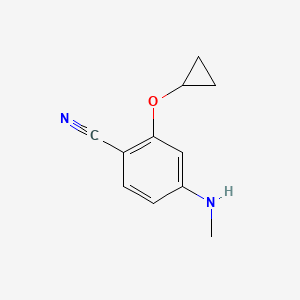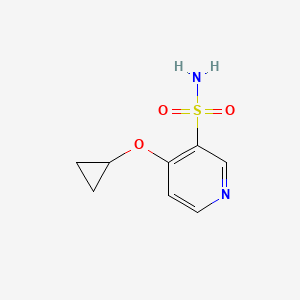
4-Cyclopropoxypyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxypyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial, antiviral, diuretic, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxypyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride, a key intermediate in the synthesis of this compound, involve the use of phosphorus pentachloride and pyridine-3-sulfonic acid. The reaction is carried out in a controlled manner to minimize byproduct formation and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products can have various applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxypyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and diuretic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Cyclopropoxypyridine-3-sulfonamide include:
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a cyclopropoxy group attached to the pyridine ring. This structural feature can influence its biological activity and make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C8H10N2O3S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
4-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c9-14(11,12)8-5-10-4-3-7(8)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12) |
InChI-Schlüssel |
HEKQPBGQSQEWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=NC=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



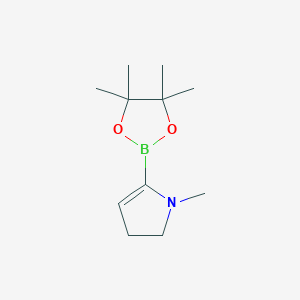

![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)

